molecular formula C15H14BrNO B7935433 N-benzyl-2-bromo-5-methylbenzamide

N-benzyl-2-bromo-5-methylbenzamide

Cat. No.: B7935433
M. Wt: 304.18 g/mol
InChI Key: BOSWFOKOSGWTEU-UHFFFAOYSA-N
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Description

N-Benzyl-2-bromo-5-methylbenzamide (C₁₅H₁₄BrNO) is a halogenated benzamide derivative characterized by a bromine atom at the 2-position, a methyl group at the 5-position of the benzene ring, and a benzyl group attached to the amide nitrogen. Its synthesis typically involves coupling 2-bromo-5-methylbenzoic acid with benzyl amine using carbodiimide-based reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and 1-hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF) . The compound has been utilized as a precursor in palladium-catalyzed annulation reactions to synthesize phenanthridinones, demonstrating its utility in heterocyclic chemistry . Key spectral data includes:

  • Melting Point: 133–135 °C
  • ¹H NMR (CDCl₃): δ 7.41–7.21 (m, 7H, aromatic), 4.59 (d, J = 3.0 Hz, 2H, benzyl CH₂), 2.28 (s, 3H, methyl) .
  • HRMS: m/z 303.0259 (calculated), 303.0265 (observed) .

Properties

IUPAC Name

N-benzyl-2-bromo-5-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO/c1-11-7-8-14(16)13(9-11)15(18)17-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOSWFOKOSGWTEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Br)C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Effects on the Benzene Ring

The electronic and steric properties of substituents on the benzene ring significantly influence reactivity and physicochemical properties. Below is a comparative analysis:

Compound Substituents (Position) Molecular Weight (g/mol) Melting Point (°C) Key Reactivity Observations
N-Benzyl-2-bromo-5-methylbenzamide Br (2), CH₃ (5) 303.19 133–135 High yield in Pd-catalyzed annulation due to methyl’s electron-donating effect
N-Benzyl-2-bromo-5-methoxybenzamide (15g) Br (2), OCH₃ (5) 324.19 Not reported Methoxy group enhances solubility in polar solvents but slows annulation kinetics
N-Benzyl-2-bromo-5-(trifluoromethyl)benzamide (1r) Br (2), CF₃ (5) 357.16 Not reported Electron-withdrawing CF₃ group increases electrophilicity, facilitating nucleophilic substitution
5-Bromo-2-fluoro-N-(2-methoxyphenyl)benzamide Br (5), F (2), OCH₃ (N-substituent) 324.15 Not reported Fluorine’s electronegativity enhances metabolic stability but reduces ring activation

Key Findings :

  • Methyl (CH₃) at position 5 improves reaction yields in cyclization compared to bulkier groups like trifluoromethyl (CF₃) .
  • Methoxy (OCH₃) increases solubility but may sterically hinder coupling reactions .

N-Substituent Variations

The nature of the N-substituent affects both synthetic accessibility and biological activity:

Compound N-Substituent Synthetic Method Application
This compound Benzyl EDCI/HOBt-mediated coupling Precursor for phenanthridinones
2-Amino-N-cyclohexyl-5-bromobenzamide (1a) Cyclohexyl Same as above Forms quinazolinones via microwave-assisted cyclization
5-Bromo-2-chloro-N-[1,3,4-thiadiazol-2-yl]benzamide 1,3,4-Thiadiazolyl Not detailed Potential antimicrobial agent

Key Findings :

  • Benzyl groups enhance aromatic stacking interactions in Pd-catalyzed reactions, improving annulation efficiency compared to cyclohexyl .
  • Thiadiazole-containing analogs exhibit divergent bioactivity, highlighting the role of N-substituents in modulating pharmacological profiles .

Spectral and Structural Comparisons

¹H NMR Shifts :

  • This compound : Benzyl protons resonate at δ 4.59, while methyl protons appear at δ 2.28 .
  • N-Benzyl-2-bromo-5-methoxybenzamide (15g) : Methoxy protons expected near δ 3.80–3.90, absent in the methyl analog .

Melting Points :

  • Methyl-substituted derivatives (e.g., 133–135 °C ) generally exhibit higher melting points than methoxy analogs due to increased crystallinity from non-polar interactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-benzyl-2-bromo-5-methylbenzamide
Reactant of Route 2
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N-benzyl-2-bromo-5-methylbenzamide

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